Product packaging for 3,3'-Azodibenzoic Acid(Cat. No.:CAS No. 621-18-1)

3,3'-Azodibenzoic Acid

Cat. No.: B1269039
CAS No.: 621-18-1
M. Wt: 270.24 g/mol
InChI Key: QBVIXYABUQQSRY-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Azo-Based Compounds in Materials Science

Azo compounds, characterized by the -N=N- functional group, have a rich history dating back to the 19th century. numberanalytics.comchemrevlett.com Initially recognized for their vibrant colors, they became the foundation of the synthetic dye industry. chemrevlett.comscbt.comresearchgate.net The synthesis of the first azo compound in the mid-1800s marked a turning point in organic chemistry and led to the commercialization of a wide array of synthetic dyes that replaced traditional natural ones. chemrevlett.comiipseries.org

The evolution of research on azo-based compounds has expanded far beyond their initial use as colorants. Scientists discovered that the azo group's ability to undergo reversible trans-cis isomerization under light irradiation opened up possibilities for creating photoresponsive materials. scbt.comcinz.nznih.gov This photoswitchable behavior has made azobenzene (B91143) and its derivatives attractive for applications in materials with light-controllable properties. nih.govacs.org This has led to their use in developing advanced materials such as liquid crystals, conductive polymers, and materials for optical data storage and smart coatings. numberanalytics.comscbt.com

Significance of Azo Ligands in Modern Coordination Chemistry and Materials Science

Azo ligands, which are azo compounds capable of binding to metal ions, have become increasingly important in modern coordination chemistry and materials science. jchemrev.comaip.org Their ability to form stable complexes with a wide range of metal ions is a key attribute. aip.orgresearchgate.net These azo-metal complexes often exhibit intriguing physical, chemical, and photophysical properties. jchemrev.com

In coordination chemistry, the versatility of azo ligands stems from the various functional groups that can be attached to the aromatic rings adjacent to the azo group. jchemrev.com This allows for the tuning of their electronic and steric properties, influencing the geometry and stability of the resulting metal complexes. bohrium.com Azo compounds with O and N donor atoms are known for their exceptional chelating abilities with various metal ions. jchemrev.com

In materials science, azo ligands are instrumental in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. tandfonline.commdpi.com These materials have potential applications in gas storage, catalysis, and as nonlinear optical materials. mdpi.comresearchgate.netscielo.org.mx The incorporation of azo ligands into these frameworks can impart photoresponsive properties, allowing for the dynamic control of the material's structure and function. wiley.com

Overview of Research Trajectories for 3,3'-Azodibenzoic Acid in Supramolecular Chemistry and Polymer Science

This compound, a dicarboxylic acid derivative of azobenzene, has been a focal point of research in supramolecular chemistry and polymer science due to its unique structural features. tandfonline.comcd-bioparticles.net The presence of two carboxylic acid groups allows it to act as a versatile building block for constructing extended structures through hydrogen bonding and coordination with metal ions.

In supramolecular chemistry, a notable research direction involves the use of this compound to create photoresponsive self-assembling systems. nih.govresearchgate.net Studies have shown that the trans and cis isomers of azodibenzoic acid can self-assemble into remarkably different higher-order structures. nih.gov For instance, the trans form can associate into infinite hydrogen-bonded linear tapes, while the cis form can assemble into cyclic tetramers. nih.gov This light-driven switching between different nanoscale morphologies holds promise for the development of smart materials and photopatterned surfaces. researchgate.net

In the field of polymer science, this compound is utilized as a monomer for the synthesis of coordination polymers and MOFs. tandfonline.comscielo.org.mx Researchers have successfully synthesized various coordination polymers by reacting this compound with different metal ions, such as cadmium(II) and manganese(II). tandfonline.comiucr.org The resulting structures can range from one-dimensional chains to complex three-dimensional frameworks. tandfonline.comiucr.org The properties of these polymers, including their thermal stability and fluorescence, are subjects of ongoing investigation. tandfonline.comnih.gov

Research on Coordination Polymers with this compound

Metal IonAuxiliary LigandResulting StructureReference
Mn(II)1,10-phenanthroline (B135089)1-D zigzag chain extending to a 2-D supramolecular double layer tandfonline.com
Cd(II)1,10-phenanthroline1-D double-chain forming a 2-D supramolecular wavy double layer tandfonline.com
Cd(II)1,4-bis(1H-imidazol-1-yl)butane3-D interpenetrated framework iucr.org

Supramolecular Assembly of Azodibenzoic Acid Isomers

IsomerSelf-Assembled Structure
trans-azodibenzoic acidInfinite hydrogen-bonded linear tapes
cis-azodibenzoic acidHydrogen-bonded cyclic tetramers

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10N2O4 B1269039 3,3'-Azodibenzoic Acid CAS No. 621-18-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(3-carboxyphenyl)diazenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4/c17-13(18)9-3-1-5-11(7-9)15-16-12-6-2-4-10(8-12)14(19)20/h1-8H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVIXYABUQQSRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=NC2=CC=CC(=C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342041
Record name 3,3'-Azodibenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

621-18-1
Record name 3,3'-Azodibenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Azobenzene-3,3'-dicarboxylic Acid
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Synthetic Methodologies and Green Chemistry Approaches for 3,3 Azodibenzoic Acid and Its Derivatives

Conventional Synthetic Routes to 3,3'-Azodibenzoic Acid

Traditional methods for synthesizing this compound predominantly rely on solution-based chemical reactions. These routes often involve multi-step processes carried out in organic solvents. The primary conventional pathway involves the reductive coupling of nitroaromatic precursors. lookchem.comacs.org

Reductive coupling is a cornerstone technique for the formation of the azo (-N=N-) functional group. This method typically starts with a nitro-substituted aromatic compound, such as 3-nitrobenzoic acid. lookchem.com The nitro groups are reduced to form an intermediate hydrazo compound (containing an -NH-NH- linkage), which is subsequently oxidized to the stable azo bond.

Several reducing agents have been employed for this transformation in alkaline aqueous or alcoholic solutions. Common examples include:

D-glucose: In an alkaline solution, glucose can effectively reduce nitroaromatics. This method has been used for the synthesis of similar molecules like 4,4'-azodibenzoic acid from 4-nitrobenzoic acid. tubitak.gov.tr

Zinc Dust: Metallic zinc is another powerful reducing agent used for this purpose, often leading to the formation of hydrazo and N-oxide side-products alongside the desired azo compound. uwindsor.ca

Sodium Arsenite: This reagent has also been reported for the reduction of p-nitrobenzoic acid, yielding azoxy and azo products. acs.org

The general reaction scheme involves the reduction of two molecules of the nitro precursor to form the azo bridge, linking the two benzoic acid moieties.

The efficiency of solution-based syntheses is highly dependent on the careful optimization of reaction parameters to maximize yield and purity. scielo.brrsc.org In the synthesis of azodibenzoic acids, inconsistencies in reported properties and yields highlight the challenges in controlling the reaction outcome. acs.org Key parameters that require optimization include:

Temperature and Time: Reaction kinetics are sensitive to temperature. Finding the optimal temperature and reaction duration is crucial to ensure complete conversion while preventing the degradation of products or the formation of unwanted byproducts. researchgate.net

Solvent System: The choice of solvent (e.g., water, ethanol, N,N'-dimethylformamide) affects the solubility of reactants and the reaction pathway. iucr.orgnih.gov

Concentration of Reagents: The stoichiometry of the reducing agent is critical. Insufficient reductant leads to incomplete reaction, while an excess can promote the formation of over-reduced species like hydrazo or amino compounds. uwindsor.ca

pH Control: For reactions in aqueous media, maintaining an appropriate alkaline pH is often necessary to facilitate the reduction process. tubitak.gov.tr

Research into analogous compounds like 3,3',5,5'-azobenzene tetracarboxylic acid shows that even with optimization, solution-based reductive coupling can result in modest yields, with one study reporting a maximum yield of 45% due to the formation of various side-products. uwindsor.ca

Azo Acid DerivativeStarting MaterialReducing AgentSolvent/ConditionsReported YieldReference
p,p'-Azodibenzoic Acidp-Nitrobenzoic AcidAlkaline GlucoseAqueousNot specified, m.p. 240°C (dec.) acs.org
4,4'-Azodibenzoic Acid4-Nitrobenzoic AcidGlucoseAqueous NaOHHigh Yield tubitak.gov.tr
3,3',5,5'-Azobenzene Tetracarboxylic Acid5-Nitroisophthalic AcidZinc or D-GlucoseAlkaline Aqueous/Alcoholic45% uwindsor.ca

Reductive Coupling Techniques for Azo Compounds

Emerging Green Chemistry Strategies for this compound Synthesis

In response to the limitations and environmental concerns of conventional methods, green chemistry strategies are being developed. These approaches aim to reduce waste, eliminate hazardous solvents, and improve energy efficiency. ajrconline.org For azo-based carboxylic acids, mechanochemistry has emerged as a promising green alternative. uwindsor.ca

Mechanochemistry utilizes mechanical energy, typically from ball milling or grinding, to drive chemical reactions in the solid state with minimal or no solvent. beilstein-journals.orgmdpi.com This technique has been successfully applied to the synthesis of a related compound, 3,3',5,5'-azobenzene tetracarboxylic acid, via the reductive coupling of 5-nitroisophthalic acid. uwindsor.ca

The process involves milling the solid reactants (the nitroaromatic precursor and a solid reducing agent like zinc) together in a milling vessel. uwindsor.ca The intense mechanical forces facilitate the reaction at ambient temperature, eliminating the need for bulk solvents and external heating. rsc.org Optimization of mechanochemical parameters such as milling time, frequency, and the size and weight of milling balls is crucial for achieving high conversion rates. uwindsor.camdpi.com While this method can improve conversion to over 70%, the formation of hydrazo and N-oxide side-products can still occur. uwindsor.ca

To further improve the outcome of mechanochemical synthesis, a technique known as solvent-assisted grinding (LAG) or viscous solvent-assisted milling can be employed. nih.govmdpi.com This method involves adding a small, catalytic amount of a liquid to the solid reaction mixture during milling. The liquid phase can accelerate the reaction, improve the mobility of reactants, and facilitate the formation of a more crystalline and pure product. nih.govresearchgate.net

In the synthesis of 3,3',5,5'-azobenzene tetracarboxylic acid, a breakthrough was achieved by combining mechanochemical milling with a specific workup protocol. uwindsor.ca After milling, the crude mixture containing the desired azo product along with unreacted starting material and side-products was immersed in an alkaline solution. Under these conditions, the side-products were advantageously converted to the final 3,3',5,5'-azobenzene tetracarboxylic acid over 48 hours, resulting in an exceptional 90% yield and over 95% purity. uwindsor.ca This demonstrates how solvent-assisted techniques can be pivotal in refining the output of a mechanochemical process, leading to significantly higher purity and yield than conventional solution-based or purely mechanochemical methods. uwindsor.ca

MethodKey FeaturesYieldPurityReference
Solution-Based Reductive CouplingUses bulk solvents; requires heating; complex purification.~45%Variable, side-products common. uwindsor.ca
Mechanochemical Synthesis (Ball Milling)Solvent-free; ambient temperature; side-products still form.>70% (conversion)Moderate, requires purification. uwindsor.ca
Solvent-Assisted Milling & WorkupMinimal solvent; ambient temperature; workup converts side-products.90%>95% uwindsor.ca

The development of synthetic routes for this compound can be evaluated through the lens of the twelve principles of green chemistry. acs.org Mechanochemical and solvent-assisted methods show significant advantages over conventional solution-based syntheses in several key areas:

Prevention of Waste: Mechanochemical synthesis drastically reduces waste by eliminating the need for bulk solvents, which are a major contributor to the E-factor (kg of waste per kg of product) in chemical manufacturing. acs.org

Less Hazardous Chemical Syntheses: By avoiding large quantities of potentially flammable or toxic organic solvents, mechanochemistry provides an inherently safer process. skpharmteco.com

Safer Solvents and Auxiliaries: The ideal green process is solvent-free. Solvent-assisted grinding uses only minimal amounts of liquid, aligning closely with this principle.

Design for Energy Efficiency: Mechanochemical reactions are often conducted at ambient temperature and pressure, significantly reducing the energy consumption associated with heating and refluxing required in many solution-based syntheses. acs.orgscispace.com

Reduce Derivatives: The efficient conversion achieved in optimized mechanochemical processes can reduce the need for protection/deprotection steps or complex purification strategies that generate additional waste. acs.orggreenchemistry-toolkit.org

By adhering to these principles, the synthesis of this compound can be made more sustainable, cost-effective, and environmentally friendly.

Solvent-Assisted Ball Milling for Enhanced Purity and Yield

Synthesis of Functionalized this compound Derivatives for Targeted Applications

The strategic functionalization of this compound is a key step in tailoring its properties for specific, advanced applications. By converting the carboxylic acid groups into more reactive species or by introducing other functionalities onto the aromatic backbone, researchers can create derivatives suitable for polymerization, incorporation into complex architectures, and the development of responsive materials. A significant area of application for these functionalized derivatives is in the synthesis of smart polymers for targeted drug delivery systems.

One of the most common and useful derivatives of this compound is its diacyl chloride, Azobenzene (B91143) 3,3′-dicarbonyl Chloride . This compound serves as a highly reactive monomer in polymerization reactions, particularly in interfacial polycondensation. The conversion of the dicarboxylic acid to the diacyl chloride is a critical activation step that facilitates the formation of amide or ester linkages under mild conditions.

A notable application of this functionalized derivative is in the synthesis of main-chain azobenzene poly(ester amide)s (PEAs). These polymers are designed to be photoresponsive, a property conferred by the azobenzene unit, which can isomerize from the trans to the cis form upon irradiation with UV light. This photo-induced isomerization can trigger changes in the polymer's physical properties, making it a "smart" material.

In a specific synthetic approach, this compound is first prepared by the reduction of 3-nitrobenzoic acid. internationaljournalssrg.org The resulting dicarboxylic acid is then treated with a chlorinating agent, such as thionyl chloride, to yield Azobenzene 3,3′-dicarbonyl Chloride. internationaljournalssrg.org This reactive monomer can then be polymerized with a suitable co-monomer. For example, interfacial polycondensation with a di-p-toluenesulfonic acid salt of a bis-(L-leucine)-1,6-hexylene diester results in a biodegradable and photoresponsive PEA. internationaljournalssrg.org The resulting polymer can be formulated into nanoparticles, which can encapsulate therapeutic agents. The light-triggered trans-to-cis isomerization of the azobenzene moiety within the polymer backbone can then be used to control the release of the encapsulated drug, allowing for targeted and on-demand drug delivery. internationaljournalssrg.org

The research findings below detail the synthesis of a key functionalized derivative and its subsequent use in creating a polymer for a targeted application.

Table 1: Synthesis of Functionalized this compound Derivative and Polymer for Drug Delivery

Derivative/Polymer Starting Materials Synthetic Method Key Findings Targeted Application
Azobenzene 3,3′-dicarbonyl Chloride This compound, Thionyl Chloride Chlorination Conversion of carboxylic acids to highly reactive acyl chlorides, enabling subsequent polymerization. internationaljournalssrg.org Intermediate for polymer synthesis. internationaljournalssrg.org
Poly(ester amide) (PEA) Azobenzene 3,3′-dicarbonyl Chloride, di-p-toluenesulfonic acid salt of bis-(L-leucine)-1,6-hexylene diester, Potassium Carbonate Interfacial Polycondensation Successful synthesis of a photoresponsive polymer. Irradiation with 365 nm UV light induced reversible cis-trans isomerization. The glass transition temperature of the polymer decreased upon irradiation. internationaljournalssrg.org Photoresponsive nanoparticles for targeted drug delivery. internationaljournalssrg.org

This methodology highlights how the functionalization of this compound into its diacyl chloride derivative is a crucial step for its incorporation into advanced polymeric materials with specific, targeted functions in the biomedical field.

Coordination Chemistry and Metal Organic Frameworks Mofs of 3,3 Azodibenzoic Acid

Structural Diversity in Metal-Organic Frameworks Incorporating 3,3'-Azodibenzoic Acid

The versatility of this compound as a ligand is evident in the diverse architectures of the MOFs it forms. These structures range from simple one-dimensional chains to complex three-dimensional interpenetrated networks.

In its simplest form, this compound can link metal centers to form one-dimensional (1D) coordination polymers. For instance, the reaction of zinc ions with this compound and 2,2'-bipyridine (B1663995) as an auxiliary ligand results in the formation of a one-dimensional zigzag chain. acs.org In this structure, the zinc ions are connected by the carboxylate groups of the azodibenzoate ligands. acs.org These chains can further assemble into three-dimensional supramolecular structures through non-covalent interactions like π-stacking. acs.org Another example involves the use of 1,10-phenanthroline (B135089) (Phen) as an auxiliary ligand with various dicarboxylic acids, including an azo-functionalized one, which also resulted in one-dimensional chain structures with zinc-based MOFs. acs.org

Moving to higher dimensions, 2D layered structures are a common motif for MOFs based on this compound. These layers can be formed by the interconnection of the 1D chains or through direct coordination of the metal ions and the dicarboxylate linkers in a planar fashion. For example, a cadmium(II) MOF constructed with this compound and 1,4-bis(1H-imidazol-1-yl)butane (bimb) as an auxiliary ligand initially forms two-dimensional (4,4) layers. iucr.orgnih.gov These layers are then further connected to create a 3D framework. iucr.orgnih.gov Similarly, a manganese(II) complex with Azobenzene-4,4'-dicarboxylic acid forms a two-dimensional layered structure. acs.org The formation of these 2D networks is influenced by factors such as the choice of solvent and the coordination geometry of the metal ion. rhhz.net

The pinnacle of structural complexity in this system is the formation of three-dimensional (3D) frameworks. A notable characteristic of this compound-based MOFs is their tendency to form interpenetrated structures. Interpenetration, where multiple independent frameworks are entangled with each other, is a common phenomenon in MOF chemistry, often driven by the tendency to fill void space.

A prime example is a Cd(II)-organic framework synthesized with this compound and the flexible auxiliary ligand 1,4-bis(1H-imidazol-1-yl)butane (bimb). iucr.orgnih.gov This compound exhibits a threefold interpenetrated three-dimensional α-Po topological framework. iucr.orgnih.gov The structure is built from 2D layers pillared by the azodibenzoate ligands. iucr.orgnih.gov Another study reported a zinc-based MOF with a triple interpenetrating structure. nih.gov The degree of interpenetration can be influenced by the choice of auxiliary ligands, as seen in a zinc complex with 4,4'-Bipyridine that resulted in a fivefold interpenetrated 3D architecture. acs.org

The following table summarizes the structural diversity observed in MOFs incorporating azodibenzoic acid derivatives.

Metal IonAuxiliary LigandDimensionalityTopology/Features
Cd(II)1,4-bis(1H-imidazol-1-yl)butane (bimb)3DThreefold interpenetrated α-Po
Zn(II)2,2'-Bipyridine1DZigzag chain
Mn(II)1,2-Di(4-pyridyl)ethylene (DPE)3DThreefold interpenetrating pcu
Zn(II)4,4'-Bipyridine3DFivefold interpenetration
Mn(II)None2DLayered structure
Zn(II)1,4-bis[2-(4-pyridyl)ethenyl]benzene3DTriple interpenetrating

Two-Dimensional Supramolecular Layers and Network Topologies

Impact of Auxiliary Ligands and Metal Ions on MOF Architecture and Coordination Modes

Different metal ions, with their inherent preferences for specific coordination geometries and numbers, lead to distinct structural outcomes. For example, the use of Mn(II), Mg(II), and Zn(II) with azobenzene-4,4'-dicarboxylic acid resulted in a variety of structures including a 3D threefold interpenetrating net, a 2D layered structure, and a 1D zigzag chain, respectively. acs.org

Auxiliary ligands introduce another layer of control. The length, flexibility, and coordination sites of the auxiliary ligand can dictate the dimensionality and degree of interpenetration of the resulting MOF. For instance, the flexible ligand 1,4-bis(1H-imidazol-1-yl)butane (bimb) facilitates the formation of a 3D interpenetrated network with Cd(II) and 3,3'-azodibenzoate by connecting 2D layers. iucr.orgnih.gov In contrast, the more rigid 2,2'-bipyridine with Zn(II) and the same dicarboxylate leads to 1D chains. acs.org The use of different N-donor auxiliary ligands with this compound has been shown to produce a range of novel MOFs. researchgate.net

Mechanisms of Assembly and Crystallization in this compound-Based MOFs

The formation of MOFs is a complex self-assembly process governed by a delicate balance of thermodynamic and kinetic factors. The crystallization of this compound-based MOFs is influenced by various reaction conditions, including solvent, temperature, and the presence of modulators.

Solvothermal synthesis is a common method for crystallizing these MOFs. researchgate.net The choice of solvent can have a profound impact on the final structure. For example, solvent-dependent formation of two different cadmium(II) coordination polymers was observed when using different solvent systems. researchgate.net Similarly, the reaction of Cd(OAc)₂ with this compound in different solvents or at different temperatures yielded three distinct Cd(II) frameworks. rhhz.net

Coordination modulation, the addition of a competing ligand (modulator) to the reaction mixture, is a powerful technique to control the crystallization process. nih.gov Modulators can influence crystal size, morphology, and even the resulting phase by competing with the primary linker for coordination to the metal centers, thereby kinetically controlling the self-assembly process. nih.govrsc.org

Photoluminescence and Optical Properties of this compound-Based MOFs

MOFs constructed from d¹⁰ metal ions like Zn(II) and Cd(II) with aromatic ligands such as this compound often exhibit interesting photoluminescent properties. The luminescence in these materials typically originates from ligand-based electronic transitions (π→n or π→π). acs.org

The coordination of the ligand to the metal center can significantly alter its photoluminescence. In some cases, the emission of the MOF is red-shifted or blue-shifted compared to the free ligand. For instance, a Cd(II) framework with 3,3'-azodibenzoate showed solid-state fluorescence properties. iucr.orgnih.gov In a study of four zinc-based MOFs with different para-dicarboxylic acids and 1,10-phenanthroline, the luminophore was identified as the phenanthroline ligand in two cases and the carboxylate ligand in the other two, including the one with 4,4'-azodibenzoic acid. acs.org The emission properties can be tuned by the choice of metal ion and auxiliary ligands.

The photoluminescence of these MOFs can be sensitive to the presence of certain molecules, making them potential candidates for chemical sensing applications. For example, a Zn(II)-based MOF showed excellent green fluorescence that was almost completely quenched in the presence of acetone, suggesting its potential as a fluorescent sensor. nih.gov

The following table provides a summary of the photoluminescent properties of some MOFs based on azodibenzoic acid derivatives.

MOF SystemMetal IonAuxiliary LigandKey Finding
{[Cd(azdc)(bimb)₂]·H₂O}nCd(II)1,4-bis(1H-imidazol-1-yl)butaneExhibits solid-state fluorescence. iucr.orgnih.gov
MOF-4 (with ADA)Zn(II)1,10-PhenanthrolineLuminophore is the carboxylic acid ligand. acs.org
{[Zn₃(1,4-bpeb)₁.₅(DDBA)₃]n·2DMF}Zn(II)1,4-bis[2-(4-pyridyl)ethenyl]benzeneStudied for fluorescence sensing. nih.gov

Catalytic Applications of this compound-Containing MOFs

Metal-Organic Frameworks (MOFs) constructed using this compound and its isomers as organic linkers have garnered interest for their potential applications in various fields, including catalysis. The incorporation of the azobenzene (B91143) moiety into the framework structure can influence the electronic properties and catalytic activity of the resulting material. While extensive research has been conducted on various MOFs for catalysis, the specific applications of those containing this compound are an emerging area of study. The catalytic utility of these materials is primarily centered on their function as heterogeneous catalysts and the ability to tune their acidic properties for specific chemical transformations.

Heterogeneous Catalysis in Organic Reactions

MOFs are highly valued as heterogeneous catalysts due to their high surface area, tunable porosity, and the presence of catalytically active sites within a stable, crystalline framework. d-nb.info The insoluble nature of MOFs allows for easy separation from the reaction mixture, enabling catalyst recycling and continuous flow processes, which are significant advantages in industrial applications. berkeley.edu

A notable example, while utilizing a positional isomer (azobenzene-4,4'-dicarboxylic acid), is a zirconium-based MOF, Zr-AzoBDC, which has been demonstrated as an effective heterogeneous catalyst. This MOF facilitates the direct amidation of benzoic acids under relatively mild conditions. berkeley.edursc.org The direct condensation of a carboxylic acid with an amine is a highly desirable reaction, and the Zr-AzoBDC catalyst shows exceptional activity in this transformation, which is attributed in part to the electronic influence of the azo functionality. berkeley.edu The catalyst's heterogeneous nature was confirmed by its ability to be recycled and reused multiple times without a significant loss of catalytic activity. berkeley.edu

The catalytic performance of this azobenzene-containing MOF was benchmarked against other well-known zirconium MOFs, UiO-66 and UiO-67, in a control reaction. The superior yield achieved with Zr-AzoBDC suggested that the azo group plays a direct role in promoting the catalytic activity, beyond simply influencing the pore size. berkeley.edu This highlights the potential for designing specialized catalysts by incorporating functional groups like azo moieties into the organic linker. The practical utility of this catalytic system was showcased through the successful synthesis of bioactive amide compounds, such as procainamide. berkeley.edu

Another strategy for creating heterogeneous catalysts from azobenzene-containing MOFs involves post-synthetic modification. For instance, a MOF with an azobenzene linker was modified to coordinate palladium, creating site-isolated cyclopalladated complexes within the framework. nih.gov This material proved to be a stable and efficient heterogeneous catalyst for the Suzuki-Miyaura cross-coupling reaction, a fundamental C-C bond-forming reaction in organic synthesis. nih.gov The catalyst's stability and heterogeneous nature were verified through "hot filtration" and recycling experiments, showing its potential for use in continuous flow systems for industrial applications. nih.gov

The synthesis of MOFs using the specific this compound ligand with metals like Cadmium(II) has been reported, yielding two-dimensional networks. rhhz.net While these particular studies focused on the structural aspects as a function of synthesis temperature, the creation of these frameworks confirms the feasibility of incorporating the this compound linker into stable porous materials, which is the first step toward their application in heterogeneous catalysis.

Table 1: Heterogeneous Catalytic Applications of Azobenzene-Containing MOFs

CatalystOrganic LinkerMetal NodeReaction CatalyzedKey FindingsReference
Zr-AzoBDCAzobenzene-4,4'-dicarboxylic acidZirconiumDirect Amidation of Benzoic AcidsHigh catalytic activity attributed to the azo group; recyclable and reusable. berkeley.edu
Cyclopalladated MOFAzobenzene-based linkerZirconium/PalladiumSuzuki-Miyaura Cross-CouplingSite-isolated Pd complexes showed high stability and efficiency; suitable for flow catalysis. nih.gov
[Cd(L0)(DMF)2]·0.5DMF}nThis compound (H2L0)CadmiumNot StudiedSuccessful synthesis of a 2D network, demonstrating structural feasibility. rhhz.net

Tuning Lewis Acidity via Ligand Modification in MOFs

The catalytic activity of MOFs is often linked to the presence of Lewis acid sites, which are typically coordinatively unsaturated metal centers within the structure. nih.gov The strength and concentration of these Lewis acid sites can be modulated to enhance catalytic performance for specific organic reactions. rsc.org This tuning can be achieved through several strategies, including the modification of the organic linker.

Introducing electron-withdrawing or electron-donating groups onto the organic ligand can alter the electron density at the metal node, thereby tuning its Lewis acidity. For example, the perfluorination of dicarboxylate linkers in UiO-type MOFs has been shown to significantly enhance the Lewis acidity of the zirconium centers, leading to highly active single-site solid Lewis acid catalysts for reactions like Diels-Alder and arene C-H iodination. nih.gov While this example does not use an azobenzene linker, it establishes the principle that ligand modification is a powerful tool for tuning catalytic properties.

In the context of azobenzene-containing MOFs, research has pointed toward the potential for Lewis acid catalysis. Studies on coordination polymers made with zinc and azobenzene-4,4′-dicarboxylic acid have included Lewis acid catalytic studies to evaluate the role of the coordination environment. acs.org The Lewis acidity in such MOFs generally arises from the metal centers (e.g., Zn(II) or Cd(II)) acting as electron-pair acceptors. nih.gov The specific geometry and coordination environment around the metal ion, which is dictated by the organic linker, can influence the accessibility and strength of these Lewis acid sites.

While detailed studies quantifying the Lewis acidity of MOFs based on this compound are not extensively documented in the reviewed literature, the fundamental principles of MOF chemistry suggest that the electronic nature of the azo group (–N=N–) and the carboxylate positions on the benzene (B151609) rings would influence the Lewis acidity of the metal nodes. The synthesis of Cadmium(II) frameworks with this compound, where the coordination mode of the carboxylate groups and the structure of the secondary building units vary with synthesis conditions, implies that the Lewis acidic environment can indeed be altered. rhhz.net Further research, potentially employing spectroscopic techniques like those used for other MOFs, could quantify the Lewis acidity of these specific materials and unlock their potential for a broader range of Lewis acid-catalyzed reactions. nih.govdicp.ac.cn

Supramolecular Assemblies and Photoresponsive Materials Utilizing 3,3 Azodibenzoic Acid

Self-Assembly Mechanisms of 3,3'-Azodibenzoic Acid Isomers

The isomeric forms of this compound, trans and cis, demonstrate remarkably different self-assembly behaviors, leading to the formation of distinct higher-order structures. This divergence in assembly is primarily driven by the geometric differences between the two isomers, which dictates the nature and directionality of their intermolecular hydrogen bonds.

Trans- and Cis-Isomer Self-Assembly into Distinct Higher-Order Structures

The trans-isomer of this compound, with its linear and planar conformation, readily self-assembles into infinite hydrogen-bonded linear tapes. researchgate.netnih.gov In contrast, the bent shape of the cis-isomer sterically hinders the formation of such linear structures. Instead, the cis-isomer undergoes hydrogen-bonded self-assembly to form discrete cyclic tetramers. researchgate.netnih.gov This fundamental difference in the primary supramolecular motif dictates the subsequent formation of larger, more complex assemblies, resulting in materials with dramatically different nanoscale morphologies. researchgate.net

Hydrogen-Bonded Linear Tapes and Cyclic Tetramers Formation

The formation of linear tapes by the trans-isomer is a result of the carboxylic acid groups, positioned para to the azo linkage, forming strong, directional hydrogen bonds with neighboring molecules. researchgate.net This creates a repeating, one-dimensional chain. researchgate.netharvard.edu X-ray single crystal data confirms the formation of these hydrogen-bonded tapes. researchgate.net In the case of the cis-isomer, the carboxylic acid groups are oriented in a way that favors the formation of a closed, cyclic structure, specifically a tetramer, through hydrogen bonding. researchgate.netnih.gov Theoretical calculations using PM3 optimization support the geometries of both the linear hexameric tape from the trans-isomer and the square-shaped cyclic structure from the cis-isomer. researchgate.net

Supramolecular Aggregation and Rod-like Structures

A second level of association occurs, particularly with the cis-isomer. nih.gov The cyclic tetramers formed from the cis-azodibenzoic acid can further self-organize into elongated, rod-like aggregates through stacking interactions. researchgate.netnih.gov This hierarchical self-assembly process, where a primary photochemical event is amplified into a significant morphological change, is a key feature of this system. researchgate.net Dynamic light scattering (DLS) experiments have shown that the photochemically formed cis-isomer assembles into these elongated aggregates in solution. researchgate.net Transmission electron microscopy (TEM) has also provided visual evidence of these rod-like structures in the solid state. researchgate.net

Photoisomerization and Its Influence on Supramolecular Structures

The reversible trans-cis photoisomerization of the azobenzene (B91143) unit within this compound provides a powerful external stimulus to control the self-assembly process and dynamically alter the material's structure at the nanoscale.

Light-Driven Switching of Nanoscale Morphologies

The ability to switch between the trans and cis isomers using light allows for the reversible transformation between the two distinct supramolecular architectures: linear tapes and rod-like aggregates of cyclic tetramers. researchgate.netnih.gov This light-driven switching results in a dramatic change in the nanoscale morphology of the material. researchgate.net This phenomenon has been observed in various systems, including organogels where light can reversibly switch between nanofibers and nanorings. rsc.org The core principle is that the photoisomerization of the azobenzene moiety induces a significant geometric change, which in turn dictates the self-assembly pathway. researchgate.netnih.gov This strategy of using a photoswitchable unit as a supramolecular building block offers a novel approach to achieving photochemical control over molecular self-assembly. researchgate.net

Thermal Cis-Trans Reisomerization Kinetics

The metastable cis-isomer can revert to the more stable trans-isomer thermally in the dark. researchgate.netmdpi.com The kinetics of this thermal cis-trans reisomerization have been studied using UV/Vis and ¹H NMR spectroscopy. researchgate.net The process follows first-order decay. mdpi.com The rate of this thermal back reaction is influenced by the solvent. researchgate.netrsc.org

Kinetic studies in different solvents have provided insights into the energetics of the process. The activation parameters for the thermal reisomerization have been determined, as shown in the table below.

SolventActivation Enthalpy (ΔH‡) (kJ mol⁻¹)Activation Entropy (ΔS‡) (J mol⁻¹ K⁻¹)
Chloroform (B151607) (CHCl₃)97.4 ± 4.2-15.9 ± 13.7
Dimethyl Sulfoxide (DMSO)84.9 ± 2.5-72.8 ± 8.0
Table 1: Activation parameters for the thermal cis-trans reisomerization of this compound in different solvents. Data sourced from researchgate.net.

The higher enthalpy of activation in chloroform suggests an additional energetic contribution is required, likely involving the dissociation of the hydrogen-bonded supramolecular structure of the cis-isomer. researchgate.net The conversion from cis to trans is quantitative and can be accelerated by heating; for example, in deuterated DMSO ([D₆]DMSO), the conversion is complete in 1 hour at 70°C. researchgate.net At room temperature in the dark, the process takes 2-3 days. researchgate.net

Applications in Photoresponsive Polymers and Smart Materials

The incorporation of this compound and other azobenzene derivatives into polymers gives rise to smart materials that can respond to light stimuli. nih.govresearchgate.net This photoresponsiveness stems from the reversible trans-cis isomerization of the azobenzene unit, which can be triggered by specific wavelengths of light. specificpolymers.com The trans isomer is generally more stable, but upon irradiation with UV light, it converts to the bent cis isomer. specificpolymers.com This process can be reversed by exposing the material to visible light or through thermal relaxation. specificpolymers.com This molecular-level conformational change can be harnessed to induce macroscopic changes in the material's properties, such as its shape, adhesion, and optical characteristics. specificpolymers.com

Integration into Polymer Networks for Stimuli-Responsive Behavior

This compound can be integrated into polymer networks to create materials that exhibit stimuli-responsive behavior. sci-hub.se The dicarboxylic acid functional groups on the this compound molecule allow it to be used as a monomer or a cross-linker in the synthesis of polymers like polyamides, polyesters, and polyurethanes. mdpi.cominternationaljournalssrg.org When incorporated into a polymer backbone, the photoisomerization of the azobenzene unit can induce significant changes in the polymer chain's conformation. fudan.edu.cn This, in turn, alters the macroscopic properties of the material, leading to reversible changes in shape, color, or other physical characteristics. nih.gov

For instance, in a supramolecular hydrogel system, this compound can be combined with other components, such as cetyltrimethylammonium bromide (CTAB), to form a light-responsive gel. sci-hub.se In such a system, the self-assembly of the components into nanofibers is driven by non-covalent interactions. sci-hub.se The reversible trans-cis isomerization of the azobenzene moiety upon exposure to different wavelengths of light can disrupt and reform these assemblies, thereby modulating the gel's properties. sci-hub.se

The table below summarizes the effect of light on polymers containing azobenzene moieties, a principle applicable to polymers synthesized with this compound.

StimulusAzobenzene ConformationPolymer Chain StateMacroscopic Effect
UV Lighttrans to cisMore bent/disorderedShape change, altered optical properties
Visible Lightcis to transMore extended/orderedReversal to original state

Shape-Memory Polymers and Actuators

The photoresponsive nature of polymers containing this compound makes them suitable for the development of shape-memory polymers (SMPs) and actuators. nih.govfudan.edu.cn SMPs are materials that can be programmed into a temporary shape and then recover their original, permanent shape upon exposure to an external stimulus, such as light. techlinkcenter.orguminho.pt

In azobenzene-containing SMPs, the permanent shape is typically set by the polymer network structure. fudan.edu.cn A temporary shape can be induced and "fixed" by deforming the material and then exposing it to light that causes the trans-to-cis isomerization of the azobenzene units. fudan.edu.cn This isomerization can lead to changes in the material's glass transition temperature or create new cross-links, locking in the temporary shape. fudan.edu.cntechlinkcenter.org Subsequent exposure to a different wavelength of light, which triggers the cis-to-trans back-isomerization, allows the material to return to its original, permanent shape. fudan.edu.cntechlinkcenter.org This light-activated shape recovery enables the creation of wireless and remotely controlled actuators. acs.orgmdpi.com

These light-activated actuators have potential applications in various fields, including soft robotics, biomedical devices, and microelectromechanical systems (MEMS). nih.govresearchgate.net For example, a light-responsive polymer film can be made to bend or unbend upon exposure to UV and visible light, respectively, functioning as an artificial muscle or a light-controlled switch. nih.gov

Nanocomposites and Sensors Based on Azo-Bearing Structures

The integration of azobenzene-containing molecules like this compound into nanocomposites can lead to the development of advanced sensors. nih.govrsc.org By functionalizing nanomaterials such as graphene oxide or gold nanoparticles with azobenzene derivatives, it is possible to create hybrid materials whose properties can be modulated by light. nih.govnih.gov

For example, a nanocomposite material assembled from an azobenzene-functionalized graphene oxide and a stilbene-based metal-organic framework (MOF) has been shown to be capable of luminescent quenching in the presence of explosive gases. nih.gov This system demonstrated selectivity for dinitrotoluene over trinitrotoluene, with rapid and reversible gas-selective fluorescent quenching capabilities. nih.gov

In another approach, gold nanoprisms functionalized with azobenzene derivatives have been used as ultrasensitive photoreversible molecular sensors. nih.gov The photoisomerization of the azobenzene molecules on the surface of the nanoprisms causes a significant and reversible shift in the localized surface plasmon resonance (LSPR) wavelength. nih.gov This shift can be monitored to detect the molecular motion, demonstrating the potential for creating solid-state devices based on LSPR spectroscopy. nih.gov The change in the dielectric environment around the nanoprism due to the conformational change of the azobenzene is a key factor in this sensing mechanism. nih.gov

The table below outlines the components and sensing mechanisms of some azo-bearing nanocomposite sensors.

Nanocomposite SystemAzobenzene FunctionAnalyte/StimulusSensing Mechanism
Azobenzene-functionalized graphene oxide/stilbene-MOFLight-modulated interactionExplosive gasesLuminescent quenching
Azobenzene-functionalized gold nanoprismsPhoto-induced conformational changeLight (UV/Visible)LSPR wavelength shift

Control of Luminescence Properties in Supramolecular Gels with this compound

The incorporation of this compound into supramolecular gels can provide a mechanism for controlling their luminescence properties through charge transfer interactions. researchgate.net In a binary gel system composed of a naphthalene (B1677914) diimide (NDI) derivative as a gelator and this compound, the luminescence of the NDI component can be modulated by the concentration of the azodibenzoic acid. researchgate.net

The formation of charge-transfer complexes between the electron-accepting NDI units and the electron-donating azobenzene moieties can influence the emission properties of the gel. researchgate.net The photoisomerization of the azobenzene unit can further alter these interactions, providing a way to switch the luminescence of the gel "on" and "off" with light. acs.org This light-controlled luminescence has potential applications in areas such as optical data storage and smart displays. nankai.edu.cn

Furthermore, the introduction of lanthanide ions like terbium(III) or europium(III) into supramolecular gels can lead to sensitized luminescence. nih.gov While not directly involving this compound, studies with similar systems, such as those using hydroxybenzoic acids, show that the ligand can act as an antenna, absorbing light and transferring the energy to the lanthanide ion, which then emits its characteristic luminescence. nih.gov This principle could potentially be applied to gels containing this compound to create photo-switchable, colored-luminescent materials. researchgate.netacs.org

Recognition of E/Z Diacids Using Supramolecular Interactions

The distinct geometries of the E (trans) and Z (cis) isomers of dicarboxylic acids, including this compound, allow for their selective recognition through supramolecular interactions. nih.govacs.org This recognition is challenging but crucial due to the different properties and functions of the two isomers. nih.gov A general approach for the recognition of E/Z diacids involves the use of supramolecular hosts, such as pillar[n]pyridinium macrocycles, coupled with a plasmonic response from gold nanoparticles. nih.govacs.org

In this system, the dicarboxylic acid isomers interact differently with the cationic pillar[n]pyridinium hosts adsorbed on the surface of gold nanoparticles. nih.gov This difference in interaction, which is dependent on the spatial arrangement of the carboxylic acid groups, leads to varying degrees of nanoparticle aggregation. nih.gov The aggregation, in turn, causes a change in the plasmonic coupling between the nanoparticles, resulting in a distinct optical response (e.g., a color change) for each isomer. nih.gov

This method allows for the detection of not only single isomers but also their light-induced interconversion. nih.gov For azobenzene dicarboxylic acids, irradiation with specific wavelengths of light can switch the molecule between its E and Z forms, leading to a reversible aggregation and disaggregation of the nanoparticles, which can be monitored optically. nih.govacs.org This reversible, nanoscale self-assembly driven by molecular recognition mimics natural mechanisms and provides a pathway for creating complex, responsive artificial systems. nih.gov

The table below summarizes the supramolecular recognition of E and Z isomers of dicarboxylic acids.

IsomerGeometryInteraction with HostNanoparticle StateOptical Response
E (trans)Linear/ExtendedSpecific binding affinityAggregatedDistinct plasmonic coupling
Z (cis)BentDifferent binding affinityDispersed or less aggregatedDifferent plasmonic coupling

Computational and Theoretical Studies of 3,3 Azodibenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations serve as a powerful tool to probe the intrinsic properties of molecules. mdpi.comillinois.edu For 3,3'-Azodibenzoic Acid, these methods have been pivotal in elucidating its electronic architecture and predicting its chemical behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. rsc.orgfrontiersin.org DFT calculations are used to investigate properties such as molecular orbital energy levels, atomic charge distributions, and local electron densities, which are crucial for understanding and predicting molecular interactions. mdpi.com The application of DFT provides a balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. rsc.orgacs.org Different functionals, such as B3LYP, are often employed to perform these calculations. acs.orgiosrjournals.org

In the context of complex systems, DFT can be used to understand the electronic driving forces behind molecular assembly and to predict reactive sites. mdpi.com For instance, the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity and charge transfer characteristics. iosrjournals.orgnih.gov The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. davidpublisher.com

While specific DFT studies focusing exclusively on this compound are not extensively detailed in the provided results, the principles of DFT are broadly applicable. For a molecule like this compound, DFT could be used to:

Determine the optimized molecular geometry.

Calculate the energies of the frontier molecular orbitals (HOMO and LUMO).

Map the electrostatic potential to identify electron-rich and electron-poor regions, which correspond to nucleophilic and electrophilic sites, respectively. davidpublisher.com

Analyze the natural bond orbitals (NBO) to understand charge distribution and bonding interactions. nih.gov

The following table illustrates the kind of data that can be generated from DFT calculations for a hypothetical analysis of this compound.

Calculated PropertyHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates the energy of the highest energy electrons available for donation.
LUMO Energy-2.1 eVRepresents the energy of the lowest energy orbital available to accept electrons.
HOMO-LUMO Gap4.4 eVA larger gap suggests higher stability and lower reactivity.
Dipole Moment3.2 DQuantifies the overall polarity of the molecule.

Prediction of Energy Barriers and Reaction Pathways

Computational chemistry is instrumental in mapping out the energetic landscapes of chemical reactions, allowing for the prediction of reaction pathways and the calculation of activation energy barriers. cardiff.ac.ukrsc.org This is particularly relevant for understanding isomerization processes, such as the Z → E (or cis-trans) isomerization in azobenzene (B91143) derivatives. chemrxiv.org

For reactions involving azides, such as the formation of arylnitrenes from azidobenzoic acids, computational studies can elucidate the various possible reaction pathways and identify the most favorable ones. researchgate.net For example, in the photoirradiation of azidobenzoic acid-amine complexes, X-ray analysis combined with theoretical calculations can reveal the structures of reaction intermediates and final products, highlighting how the crystal environment influences the reaction pathway. researchgate.net

DFT calculations are frequently used to compute the free-energy barriers of reaction steps. nih.gov For instance, studies on the formation of humins from biomass-derived compounds have used DFT to calculate the activation free energies for steps like aldol-addition reactions. nih.gov Similarly, the energy barriers for the decarboxylation of benzoic acid under different conditions (oxidative, metal-catalyzed, and radical pathways) have been investigated using DFT, revealing the most energetically favorable route. ajgreenchem.com Machine learning models are also being developed and trained on large datasets of computed reaction barriers to enable rapid estimation for a vast number of reactions. yorku.ca

A hypothetical reaction pathway analysis for the isomerization of this compound could involve the following steps:

Optimization of the ground state geometries of the cis and trans isomers.

Location of the transition state structure connecting the two isomers.

Calculation of the activation energy barrier for the isomerization process.

The results of such a study could be summarized in a table like the one below.

Isomer/Transition StateRelative Energy (kcal/mol)
trans-3,3'-Azodibenzoic Acid0.0
Transition State25.0
cis-3,3'-Azodibenzoic Acid12.0

Molecular Dynamics Simulations for Supramolecular Behavior

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. nih.gov By simulating the motions of atoms and molecules over time, MD can provide detailed insights into the formation of supramolecular assemblies, such as those involving drug-like compounds and coformers in solution. mdpi.com These simulations can reveal the initial stages of association and the key intermolecular interactions, like hydrogen bonding, that drive the self-assembly process. mdpi.commdpi.com

In the context of this compound, MD simulations could be employed to understand how individual molecules interact with each other and with solvent molecules to form larger, organized structures. This is particularly relevant for its use as a linker in the formation of Metal-Organic Frameworks (MOFs). MD simulations can shed light on the flexibility of the linker, its conformational changes, and how it orients itself during the MOF assembly process.

For example, MD simulations have been used to study the complexation of metal ions by ligands in ionic liquids, revealing details about the coordination environment and the role of the surrounding solvent molecules. osti.gov Such studies provide a dynamic picture that complements the static information obtained from experimental techniques like X-ray crystallography.

Computational Analysis of Void Systems and Porosity in MOFs

Metal-Organic Frameworks (MOFs) are a class of porous materials with applications in gas storage, separation, and catalysis. researchgate.netmdpi.com The porosity of these materials is a critical factor that determines their performance. Computational analysis plays a crucial role in characterizing the void systems within MOFs, including pore size, pore volume, and the topology of the pore network. researchgate.netntu.ac.uk

When this compound is used as an organic linker to construct MOFs, the resulting framework can exhibit significant porosity. Computational tools can be used to analyze the crystal structure of these MOFs and to calculate properties such as the solvent-accessible surface area and the pore size distribution. This analysis is essential for understanding how the structure of the linker and the connectivity of the framework give rise to the observed porosity. researchgate.net

A key phenomenon in MOFs is interpenetration, where multiple independent frameworks grow within the same space, which can significantly reduce the pore size. researchgate.net Computational analysis can help to understand the factors that favor interpenetration and to establish a relationship between the degree of interpenetration and the resulting pore size. researchgate.net

Structure-Activity Relationships and Theoretical Insights

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a molecule influences its biological or chemical activity. mdpi.comnih.gov Computational methods, particularly three-dimensional quantitative structure-activity relationship (3D-QSAR) approaches, are widely used to develop models that can predict the activity of new compounds. researchgate.net These models often rely on descriptors derived from the 3D structure of the molecules, such as their shape and electronic properties. researchgate.net

For a molecule like this compound, SAR studies could be employed to understand how modifications to its structure, such as the introduction of different substituent groups, affect its properties as a linker in MOFs or its potential biological activity. For example, theoretical insights can be gained by correlating calculated molecular properties (e.g., conformational energy, distance between functional groups) with observed activities. nih.gov

Computational docking simulations can also provide insights into the binding of molecules to target proteins, helping to rationalize their biological effects. mdpi.com While no specific SAR studies on this compound were found in the provided search results, the principles of SAR are generally applicable and could be used to guide the design of new derivatives with desired properties.

Advanced Analytical Characterization Techniques for 3,3 Azodibenzoic Acid and Its Complexes

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone for the molecular-level investigation of 3,3'-Azodibenzoic acid. Techniques such as UV-Vis, FT-IR, and NMR spectroscopy offer complementary information, from electronic transitions and photo-responsive behavior to the precise arrangement of atoms within the molecule.

UV-Vis Spectroscopy for Photoisomerization Studies

UV-Vis spectroscopy is instrumental in studying the photoisomerization of this compound, a characteristic property of azobenzene (B91143) derivatives. nih.gov The molecule can switch between its more stable trans (E) isomer and a metastable cis (Z) form upon light irradiation. nih.gov This process can be monitored by observing changes in the UV-Vis absorption spectrum. nih.govresearchgate.net

The UV-Vis spectrum of the trans isomer typically displays a strong absorption band corresponding to the π→π* electronic transition and a weaker band for the n→π* transition. nih.govresearchgate.net Upon irradiation with UV light (e.g., 365 nm), a trans-to-cis isomerization occurs. nih.govinternationaljournalssrg.org This conversion leads to a decrease in the intensity of the π→π* band (a hypochromic effect) and an increase in the intensity of the n→π* band (a hyperchromic effect), until a photostationary state is reached. nih.gov The reverse cis-to-trans isomerization can be achieved by irradiation with visible light (>490 nm) or by thermal relaxation in the dark. nih.govresearchgate.net This reversible process alters the distance between the para-carbon atoms of the phenyl rings from approximately 9.0 Å in the trans form to 5.5 Å in the cis form, a change that is fundamental to its function in photoresponsive materials. internationaljournalssrg.org

Table 1: Characteristic UV-Vis Spectral Changes for Photoisomerization of Azobenzene Derivatives

Transition Isomer Typical Observation upon UV Irradiation (trans→cis)
π→π * trans Hypochromic effect (decreased absorbance) nih.gov

| n→π * | cis | Hyperchromic effect (increased absorbance) nih.gov |

FT-IR Spectroscopy for Functional Group Identification

Fourier-transform infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound and its complexes. The FT-IR spectrum provides a molecular fingerprint, with specific vibrational frequencies corresponding to different bonds within the molecule.

For this compound, key spectral bands confirm its structure. The presence of the carboxylic acid groups is evidenced by a strong C=O stretching vibration. The azo group (–N=N–) also exhibits a characteristic stretching vibration, although it can sometimes be weak in symmetric molecules. When this compound is used as a ligand to form metal-organic frameworks, shifts in the carboxylate stretching frequencies are indicative of coordination to the metal center. researchgate.net For instance, the disappearance of the broad O-H band from the carboxylic acid and the appearance of asymmetric and symmetric stretching bands of the carboxylate group (COO⁻) confirm deprotonation and coordination.

Table 2: Key FT-IR Vibrational Bands for this compound

Functional Group Vibration Type Approximate Wavenumber (cm⁻¹) Reference
Carboxylic Acid (O-H) Stretching ~3000 (broad) mdpi.com
Carboxylic Acid (C=O) Stretching ~1700 researchgate.net
Azo Group (N=N) Stretching ~1450 jmchemsci.com

| Aromatic (C=C) | Stretching | ~1600 | researchgate.net |

NMR Spectroscopy (¹H, ¹³C) for Molecular Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is essential for confirming the molecular structure of this compound in solution. The spectra provide detailed information about the chemical environment of each hydrogen and carbon atom.

In the ¹H NMR spectrum of this compound, recorded in a solvent like DMSO-d₆, the aromatic protons appear as a series of multiplets in the downfield region (typically between 7.5 and 8.5 ppm). internationaljournalssrg.orgresearchgate.net The distinct chemical shifts and coupling patterns for the protons on the two phenyl rings confirm the 3,3'- substitution pattern. The acidic proton of the carboxyl group is also observable, often as a broad singlet at a very downfield chemical shift. hmdb.ca

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in a unique chemical environment. internationaljournalssrg.orgresearchgate.net The carbonyl carbon of the carboxylic acid typically appears around 167 ppm. internationaljournalssrg.org The aromatic carbons, including those directly bonded to the azo group and the carboxyl group, resonate in the 120-155 ppm range. internationaljournalssrg.orgresearchgate.netlibretexts.org

Table 3: Representative NMR Chemical Shifts (δ) for this compound in DMSO-d₆

Nucleus Type of Atom Approximate Chemical Shift (ppm) Reference
¹H Aromatic Protons 7.5 - 8.5 (m) internationaljournalssrg.orgresearchgate.net
¹H Carboxylic Acid Proton >13.0 (br s) rsc.org
¹³C Carbonyl Carbon (COOH) ~167 internationaljournalssrg.org

| ¹³C | Aromatic Carbons | 123 - 155 | internationaljournalssrg.orgresearchgate.net |

X-ray Diffraction (Single Crystal and Powder) for Crystal Structure Analysis

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Both single-crystal XRD and powder XRD (PXRD) are crucial for analyzing this compound and its coordination polymers. nih.govunits.it Single-crystal XRD provides detailed atomic coordinates, bond lengths, and bond angles, while PXRD is used to confirm phase purity and identify crystalline materials. units.itnih.gov

Determination of Coordination Modes and Network Topologies

In the context of metal-organic frameworks (MOFs), single-crystal X-ray diffraction reveals how the 3,3'-Azodibenzoate ligand coordinates to metal ions and the resulting network topology. researchgate.netwikipedia.org The dicarboxylate ligand can adopt various coordination modes, acting as a linker between metal centers. researchgate.net These modes dictate the dimensionality and structure of the final framework, which can range from one-dimensional (1D) chains to complex three-dimensional (3D) networks. researcher.lifersc.org For instance, in some structures, the carboxylate groups bridge two metal ions to form paddle-wheel secondary building units (SBUs), which then connect to create a 3D framework. acs.org The topology of these networks, such as primitive cubic (pcu) or diamond-like (dia), can be determined, which is essential for understanding the material's properties, including porosity. acs.orgscielo.org.mx

Table 4: Examples of Coordination Polymers with 3,3'-Azodibenzoate and their Network Topologies

Compound Metal Ion Dimensionality Network Topology Reference
{[Mn(azdc)(phen)(DMF)(H₂O)]}n Mn(II) 1D Zigzag Chain researcher.life
{[Cd(azdc)(phen)]}n Cd(II) 1D Double Chain researcher.life

| {[Cd(3,3'-AZDB)₂]·(H₂NMe)₂(NH₄)}∞ | Cd(II) | 3D | Diamondoid (dia) | scielo.org.mx |

Analysis of Hydrogen Bonding and π-Stacking Interactions

Hydrogen bonds, particularly involving the carboxylic acid groups or coordinated water molecules, can link adjacent coordination polymer chains or layers, reinforcing the structure and increasing its dimensionality. researcher.life For example, C–H···O or N–H···O hydrogen bonds can connect 1D chains to form 2D supramolecular layers. researcher.life

Furthermore, the aromatic phenyl rings of the azobenzene backbone are prone to π-π stacking interactions. mdpi.com These interactions, where the planes of the aromatic rings stack on top of each other at distances typically between 3.4 and 4.0 Å, are a significant driving force in the self-assembly of the crystal structure. mdpi.comnih.gov These non-covalent forces are crucial for stabilizing the resulting supramolecular architectures and influencing the material's physical properties. researcher.lifenih.gov

Thermal Analysis Techniques (TGA) for Stability Studies

Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability and decomposition behavior of materials. etamu.eduardena.comscience.gov By monitoring the change in mass of a sample as a function of temperature, TGA provides valuable information about the composition, purity, and thermal degradation profile of compounds like this compound and its complexes. science.gov

Detailed research findings on a Cadmium(II) metal-organic framework (MOF) incorporating this compound (referred to as H2azdc in the study) and an auxiliary ligand, 1,4-bis(1H-imidazol-1-yl)butane (bimb), reveal a multi-step decomposition process. researchgate.net The TGA curve for the complex, {[Cd(azdc)(bimb)2]·H2O}n, indicates distinct stages of mass loss corresponding to the removal of guest molecules and the subsequent decomposition of the framework. researchgate.net The initial weight loss is attributed to the release of water molecules, followed by the breakdown of the organic linkers at higher temperatures. researchgate.net Studies on related coordination polymers, such as those derived from 4,4'-azodibenzoic acid, also demonstrate that thermal stability is a key characteristic investigated through TGA. figshare.comacs.org For instance, the thermal stabilities of four new coordination polymers of Zinc(II) and Cadmium(II) with 4,4'-azodibenzoic acid and 1,10-phenanthroline (B135089) were elucidated using thermogravimetric analysis. figshare.comacs.org Similarly, the thermal behavior of polyesters derived from 4,4'-azodibenzoic acid has been systematically investigated to assess their stability at high temperatures. researchgate.net

The table below summarizes the thermal decomposition stages for a Cd(II) complex of this compound.

ComplexTemperature Range (°C)Mass Loss (%)Description of Decomposition Stage
{[Cd(azdc)(bimb)2]·H2O}nNot Specified~3.5Loss of one water molecule (Calculated: 3.4%)
{[Cd(azdc)(bimb)2]·H2O}nUp to 400Not SpecifiedStable up to this temperature
{[Cd(azdc)(bimb)2]·H2O}nAbove 400Not SpecifiedDecomposition of the framework

Microscopic Techniques (SEM) for Morphology and Nanostructure Analysis

Studies on coordination polymers have shown that the morphology of the organic ligand can be significantly altered upon complexation. For example, research on complexes of the related 4,4'-azodibenzoic acid (4,4'-H2ADA) with Zn(II) and Cd(II) revealed that the initial "flowery" morphology of the free ligand changes to distinct structures upon coordination, such as a parallelopiped structure for a {[Zn(4,4'-ADA)(Phen)]2}n complex and a feathery appearance for a [Zn(4,4'-ADA)(Phen)(H2O)2]n complex. figshare.comacs.org This coordination-induced effect on morphology is a critical aspect in the design of new materials. figshare.com While specific SEM images for this compound complexes are not as prevalent in the provided literature, the principles observed for its isomer are highly relevant. In a related study, SEM images of a Europium(III) complex with benzoic acid revealed a "whiskers-like" morphology. mdpi.com Such observations are vital for understanding the crystalline nature and growth of these materials. The synthesis of novel metal-organic frameworks using this compound has been reported, and their characterization would invariably involve microscopic techniques like SEM to elucidate their structure and form. researchgate.net

The table below details the observed morphologies of related azodibenzoic acid complexes as determined by SEM.

Compound/ComplexLigand(s)Metal IonObserved Morphology
4,4'-H2ADA4,4'-Azodibenzoic AcidN/AFlowery
{[Zn(4,4'-ADA)(Phen)]2}n4,4'-Azodibenzoic Acid, 1,10-PhenanthrolineZn(II)Parallelopiped structure
[Zn(4,4'-ADA)(Phen)(H2O)2]n4,4'-Azodibenzoic Acid, 1,10-PhenanthrolineZn(II)Feathery appearance
Complex with Benzoic AcidBenzoic AcidEu(III)Whiskers-like

Electrochemistry and Electrochemiluminescence Studies

The electrochemical properties of this compound and its complexes are of significant interest due to the redox-active nature of the azo group (-N=N-). nih.gov Techniques like cyclic voltammetry (CV) are employed to study the redox processes, determine the stability of reaction products, and investigate electron transfer kinetics. wikipedia.orgmdpi.comals-japan.com The reversible reduction and oxidation of the azo functional group are central to the electrochemical behavior of azobenzenes. nih.gov

Electrochemiluminescence (ECL) is a process where light is generated from electrochemically produced excited states. acs.orgrsc.orgmdpi.com Metal-organic frameworks (MOFs) incorporating d10 metal centers and redox-active organic ligands are promising candidates for ECL applications. mdpi.com Research on Zn(II)-MOFs constructed with ligands such as 4,4'-azodibenzoic acid (ADA) and 1,10-phenanthroline (Phen) has demonstrated their ECL properties. acs.org In these systems, the electrochemical behavior is typically investigated using CV, which reveals reduction and oxidation peaks associated with the MOF and dissolved oxygen. acs.org The ECL emission can be significantly enhanced by the presence of co-reactants like K2S2O8. acs.org For instance, the ECL signal of a MOF designated as MOF-2, containing 4,4'-azodibenzoic acid, was found to be the strongest among several related complexes, and its intensity was further amplified in the presence of a co-reactant. acs.org Although this study focuses on the 4,4'- isomer, the fundamental principles of ECL generation in such MOFs are applicable to systems based on this compound. The development of new ECL emitters is a dynamic area of research, with MOFs being explored for their potential in sensing and bio-imaging applications. mdpi.commdpi.com

The table below summarizes the electrochemical and electrochemiluminescence characteristics of a Zn(II)-MOF based on the related 4,4'-azodibenzoic acid.

Complex/SystemTechniqueKey Findings
MOF-2 {[Cd(4,4'-BDA)(Phen)]2·H2O}nCyclic Voltammetry (CV)Two reduction peaks observed at -0.7 V and -1.4 V in PBS solution.
MOF-2 {[Cd(4,4'-BDA)(Phen)]2·H2O}nElectrochemiluminescence (ECL)Intensive ECL signal observed with maximum emission around -1.34 V in the presence of K2S2O8 co-reactant.
MOF-2/K2S2O8Electrochemiluminescence (ECL)ECL efficiency of 837% relative to the [Ru(bpy)3]2+ standard.

Future Perspectives and Emerging Research Directions

Exploration of Novel Applications in Nanoscience and Nanotechnology

The unique chemical structure of 3,3'-Azodibenzoic acid, featuring an azo bridge and carboxylic acid groups, positions it as a valuable building block in the burgeoning fields of nanoscience and nanotechnology. lookchem.compdx.edu Its integration into nanoscale materials, particularly metal-organic frameworks (MOFs), opens up a plethora of advanced applications. cd-bioparticles.netnih.gov

The incorporation of this compound into MOFs allows for the creation of porous, crystalline materials with tunable structures and high surface areas. cd-bioparticles.netbeilstein-journals.org These characteristics are highly sought after for applications in drug delivery, where the nanoscale pores can encapsulate therapeutic agents, offering controlled and targeted release. nih.govresearchgate.netfrontiersin.org The inherent properties of the azobenzene (B91143) group, such as its response to light, can be harnessed to trigger drug release with spatiotemporal control. researchgate.net

Furthermore, the development of two-dimensional (2D) MOFs using linkers like this compound presents opportunities for novel nanomaterials with interesting physicochemical properties, including ductility and light transmittance. cd-bioparticles.net These 2D materials are being explored for their potential in biocatalysis, biosensing, molecular imaging, and even in the management of malignant tumors. cd-bioparticles.net The ability to engineer the size and properties of these nanomaterials at the molecular level is a key driver of their potential in various technological and biomedical fields. researchgate.netnih.govmidem-drustvo.si

Development of Advanced Catalytic Systems and Sensors

This compound and its derivatives are instrumental in the development of advanced catalytic systems and chemical sensors, primarily through their use as ligands in the synthesis of metal-organic frameworks (MOFs). rsc.orgnih.gov The presence of open metal sites and functional groups within the MOF structure provides active centers for catalysis. mdpi.comcsic.es

MOFs synthesized with azobenzene-based ligands, including this compound, have demonstrated potential as heterogeneous Lewis-acid catalysts. rsc.orgnih.gov For instance, zinc and cadmium-based MOFs have shown high catalytic activity in the cyanosilylation of imines under mild conditions, with the added benefit of being reusable. nih.gov The catalytic process is thought to occur on the surface of the MOF. nih.gov

In the realm of sensing, MOFs incorporating this compound can act as multifunctional chemosensors. nih.gov Zinc-based luminescent MOFs (LMOFs) have been designed to detect various metal cations, such as Fe³⁺ and Cu²⁺, as well as harmful small organic molecules like methanol (B129727) and nitrobenzene. nih.gov The sensing mechanism often involves fluorescence quenching or enhancement upon interaction with the analyte. nih.gov The development of photonic crystals and other nanostructured materials incorporating this compound also holds promise for creating highly sensitive and selective chemical sensors. rsc.org

The photocatalytic activity of materials derived from this compound is another significant area of research. mdpi.com The azobenzene group's ability to absorb light can be harnessed to drive photocatalytic reactions, such as the degradation of organic pollutants. nih.govkuleuven.be For example, iron(III)-based MOFs have been shown to be effective visible-light photocatalysts for the degradation of dyes like Rhodamine 6G. kuleuven.be

Designing Responsive Materials with Tunable Properties

The azobenzene moiety within this compound is a photoresponsive chromophore, making it a key component in the design of "smart" or responsive materials. researchgate.net These materials can change their physical or chemical properties in response to external stimuli, particularly light. researchgate.netoulu.fi This photoisomerization of the azobenzene group from the trans to the cis configuration upon light irradiation can induce conformational changes in the material at a macroscopic level. researchgate.net

This principle has been applied in the development of photo-responsive polymers and hydrogels. researchgate.netnih.gov By incorporating this compound or similar azobenzene derivatives into polymer chains, materials with tunable properties such as shape, solubility, and wettability can be created. researchgate.netrsc.org For example, shape-memory polyurethanes have been synthesized using 4,4'-azodibenzoic acid, demonstrating photo-responsive deformation and thermo-responsive shape recovery. researchgate.net

The integration of this compound into metal-organic frameworks (MOFs) also allows for the design of responsive porous materials. The photo-switching of the azobenzene linker can modulate the pore size and guest accessibility of the MOF, leading to applications in controlled gas storage and release. scielo.org.mx Furthermore, the combination of photo-responsiveness with other stimuli-responsive behaviors, such as sensitivity to pH or temperature, can lead to the creation of multi-responsive materials with complex and programmable functionalities. nih.govoulu.fi These tunable materials have potential applications in areas ranging from drug delivery and tissue engineering to soft robotics and optical switches. oulu.finih.gov

Integration of this compound into Hybrid Materials

This compound is a versatile building block for the creation of hybrid materials, which combine the properties of both organic and inorganic components to achieve novel functionalities. acs.org A primary example of this is its use in the synthesis of metal-organic frameworks (MOFs), which are a class of hybrid materials constructed from metal ions or clusters linked by organic ligands. cd-bioparticles.netbeilstein-journals.org

The incorporation of this compound into MOFs results in hybrid structures with tailored properties. For example, doping the yttrium-based MOF derived from 4,4'-azodibenzoic acid with luminescent ions like Eu³⁺ and Tb³⁺ creates hybrid materials with tunable light emission. researchgate.net These materials have potential applications as photofluorescent sensors, for instance, in the detection of water through reversible dehydration and rehydration processes. researchgate.net

Beyond MOFs, this compound can be integrated into other types of hybrid materials. For instance, its use in conjunction with other organic ligands and metal ions can lead to the formation of coordination polymers with diverse dimensionalities and topologies. acs.org These hybrid materials can exhibit interesting optical and electronic properties, with the potential for applications in the optoelectronics industry. acs.org The ability to modify the organic ligand allows for tuning of the material's band gap. acs.org

Furthermore, the azido (B1232118) group in related compounds like 3-azidobenzoic acid and 4-azidobenzoic acid provides a route for "click chemistry" reactions, enabling the covalent attachment of these molecules to other materials, including polymers and biomaterials, to create functional hybrid systems. lookchem.comlookchem.com This approach is valuable for surface modification and the development of materials with enhanced biocompatibility or specific recognition capabilities. lookchem.com

Sustainable Synthesis and Environmental Considerations

The development of sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives is an area of active research. Traditional synthesis routes often involve harsh reaction conditions and the use of potentially hazardous reagents. lookchem.com

One promising approach is the use of greener synthetic methods, such as microwave-assisted synthesis, which can reduce reaction times and energy consumption. lookchem.com For a related compound, 3,3',5,5'-azobenzene tetracarboxylic acid, a green, low-cost, and scalable synthesis has been developed using mechanochemistry (ball milling). uwindsor.ca This solvent-assisted ball milling method, followed by crystallization from an aqueous solution, achieved a high yield and purity, significantly reducing the amount of solvent used compared to traditional solution-based methods. uwindsor.ca

From an environmental perspective, the fate and potential impact of this compound and related compounds are important considerations. While specific data for this compound is limited, information on related compounds can provide some insights. For example, benzoic acid itself is known to be non-persistent in soil systems and is not expected to leach into groundwater. herts.ac.uk However, some azobenzene compounds can be precursors to other chemicals. For instance, 3,3'-dichlorobenzidine, another azobenzene derivative, is known to undergo photodegradation in the environment. cdc.gov The photocatalytic degradation of azo dyes, a class of compounds to which this compound belongs, is an active area of research for wastewater treatment. nih.gov

Future research will likely focus on developing even more sustainable synthetic pathways, potentially utilizing biocatalysis or other green chemistry principles. Additionally, a more thorough understanding of the environmental lifecycle of this compound, including its biodegradability and potential transformation products, will be crucial for its responsible application in various technologies.

Q & A

Q. What spectroscopic methods are employed to confirm the structure and purity of 3,3'-Azodibenzoic Acid?

Researchers use ¹H/¹³C NMR to analyze proton/carbon environments, FT-IR to identify functional groups (azo bond: ~1400–1600 cm⁻¹; carboxylic acid: ~1700 cm⁻¹), and elemental analysis for compositional validation. X-ray crystallography resolves spatial conformation, particularly the dihedral angle between benzoic acid groups, which affects coordination behavior. For impurities, HPLC with UV detection is recommended .

Q. What are the primary applications of this compound in materials science?

The compound serves as a ditopic ligand in coordination polymers and metal-organic frameworks (MOFs) due to its dual carboxylate groups. It is also used in synthesizing polyamide nanocomposites for enhanced thermal stability, where the azo group contributes to UV-responsive behavior .

Advanced Research Questions

Q. How does the conformational flexibility of this compound impact its coordination chemistry in MOFs?

The dihedral angle between the two benzoic acid groups determines ligand rigidity, influencing MOF topology. For example, in {[Cd(3,3’-AZDB)₂]·(H₂NMe)₂(NH₄)}∞, a near-planar conformation enables a diamondoid network with 8-coordinate Cd(II), while steric hindrance from bulky substituents can reduce porosity. Solvent polarity and pH must be optimized to balance ligand solubility and metal-ligand binding kinetics .

Q. What factors contribute to discrepancies in reported thermal stability of this compound-based nanocomposites?

Variations in decomposition temperatures (e.g., 250–300°C) arise from:

  • Sample preparation : Residual solvents (e.g., DMF) lower observed stability.
  • Heating rate : Faster rates (>10°C/min) delay apparent degradation in TGA.
  • Polymer matrix interactions : Hydrogen bonding with polyamide chains enhances stability. Standardizing drying protocols (vacuum, 60°C) and using inert atmospheres improve reproducibility .

Q. How can enantiomeric resolution of this compound derivatives be achieved despite its planar azo bond?

Chiral resolution strategies include:

  • Introducing steric hindrance (e.g., tert-butyl groups) to restrict azo bond rotation, enabling separation via chiral HPLC (e.g., Chiralpak IA column).
  • Forming diastereomeric salts with chiral amines (e.g., (R)-1-phenylethylamine) followed by recrystallization.
  • CD spectroscopy and single-crystal XRD validate enantiopurity .

Q. What computational approaches predict the hydrogen-bonding networks of this compound in crystalline phases?

Density Functional Theory (DFT) simulations model carboxylate group orientations (cis vs. trans) and intermolecular interactions. Trans configurations favor extended 1D chains via O-H···O bonds, while cis orientations form intramolecular rings. Hirshfeld surface analysis quantifies interaction contributions (e.g., H-bonding vs. van der Waals) .

Data Contradiction Analysis

Q. Why do studies report conflicting surface areas for MOFs incorporating this compound?

Discrepancies in BET surface areas (e.g., 500–1200 m²/g) stem from:

  • Activation methods : Supercritical CO₂ drying preserves porosity better than thermal activation.
  • Ligand-to-metal ratios : Excess ligand can block pore channels.
  • Structural flexibility : Breathing effects in flexible MOFs lead to variable gas adsorption measurements .

Methodological Recommendations

  • MOF Synthesis : Use a 2:1 ligand-to-Cd²⁺ ratio in DMF/water (v/v 3:1) at 80°C for 72 hours to optimize crystallinity .
  • Thermal Analysis : Conduct TGA under N₂ at 5°C/min after vacuum-drying samples overnight.
  • Chiral Separation : Employ size-exclusion chromatography (SEC) with chiral mobile phases for derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.